3-Amino-6-methoxy-2H-chromen-2-one
Overview
Description
3-Amino-6-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications :
- Derivatives of 3-Amino-6-methoxy-2H-chromen-2-one, like 3-Amino-7,8-dimethoxy-2H-chromen-2-one, have potential medicinal value. Their synthesis involves methoxy reduction and Knoevenagel reaction, indicating their suitability for developing pharmaceutical compounds (C. Li, 2014).
- Novel chromene scaffolds, synthesized from 2-oxo-2H-chromene-3-carbonitriles, show potential as new scaffolds for adenosine receptors, which are significant in drug discovery for various diseases (Marta Costa et al., 2011).
- Certain derivatives have been synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities, indicating their potential in developing new treatments for infectious diseases (Nilay Shah et al., 2016).
- Compounds like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile exhibit cytotoxic activity in human glioblastoma cells, suggesting their use in cancer therapy (M. Haiba et al., 2016).
Material Science and Other Applications :
- The compound's derivatives have been used in molecular docking, structural, spectroscopic, and thermodynamic analyses. These studies contribute to the understanding of molecular structures and properties, essential in materials science and pharmaceutical research (Y. Sert et al., 2018).
- Additionally, the crystal structure of certain derivatives has been investigated, which is crucial for understanding the physical and chemical properties of new compounds (Gabino Gonzalez-Carrillo et al., 2019).
Properties
IUPAC Name |
3-amino-6-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQCJBUGUATRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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